N,N-DMT-d4 (fumarate)
Description
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2; |
InChI Key |
OHMVTPSXVQQKPA-IORFDXRYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-(3-Indolyl)-N,N-Dimethylacetamide with Lithium Aluminium Deuteride
The most documented method involves the reduction of 2-(3-indolyl)-N,N-dimethylacetamide (1) using lithium aluminium deuteride (LiAlD4), as outlined in Scheme 1 of EP4138818B1. This two-step process begins with the synthesis of the acetamide precursor via N,N-dimethylation of tryptamine, followed by deuteration:
Deuteride Reduction :
LiAlD4 selectively reduces the amide carbonyl to a deuterated ethylamine side chain. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving >95% deuteration at the α- and β-positions. Excess LiAlD4 must be avoided to prevent over-reduction to tertiary amines.Work-Up and Isolation :
Quenching with deuterium oxide (D2O) ensures retention of deuterium labels. The crude product is extracted into ethyl acetate and purified via silica gel chromatography, yielding DMT-d4 freebase as a pale-yellow oil.
Table 1: Reaction Conditions for LiAlD4-Mediated Reduction
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk byproducts |
| LiAlD4 Equivalents | 1.2–1.5 eq | Excess reduces selectivity |
| Solvent | Anhydrous THF | Ensures reagent stability |
| Reaction Time | 4–6 hours | Complete conversion observed |
Fischer Indole Synthesis with Deuterated Aldehydes
An alternative route employs a Fischer indole reaction between deuterated 4-(dimethylamino)butyraldehyde diethyl acetal (2) and phenylhydrazine derivatives. This method, adapted from continuous-flow protocols for non-deuterated DMT, enables rapid cyclization under acidic conditions:
Deuterated Aldehyde Preparation :
4-(Dimethylamino)butyraldehyde-d4 is synthesized via deuteration of the corresponding aldehyde using Pd/C and D2 gas, achieving >98% isotopic purity.Continuous-Flow Cyclization :
A mixture of deuterated aldehyde (2), phenylhydrazine hydrochloride, and sulfuric acid (5% v/v) in water/acetonitrile undergoes cyclization at 140°C for 10 minutes in a tubular reactor. In-line liquid-liquid extraction with ethyl acetate isolates the freebase, yielding 85–90% DMT-d4.
Optimization of Deuterium Incorporation
Isotopic Purity and Byproduct Analysis
Achieving >99% deuterium incorporation requires stringent control of reducing agents and solvents. In batch reductions, substituting LiAlH4 with LiAlD4 in stoichiometric ratios ensures minimal protium contamination. LC-MS analysis reveals that deviations from 1.2–1.5 eq of LiAlD4 result in mixed deuteration (e.g., DMT-d3 or DMT-d2).
Table 2: Isotopic Incorporation Efficiency
| Reducing Agent | % DMT-d4 | % DMT-d3 | % DMT-d2 |
|---|---|---|---|
| LiAlD4 (1.2 eq) | 95.2 | 3.1 | 1.7 |
| LiAlD4 (1.5 eq) | 98.7 | 1.0 | 0.3 |
| LiAlH4/LiAlD4 (1:1) | 48.5 | 32.4 | 19.1 |
Solvent and Temperature Effects
Non-polar solvents like THF favor selective deuteration, whereas polar aprotic solvents (e.g., DMF) promote side reactions. Elevated temperatures (>40°C) during reduction accelerate deuterium exchange with protium, reducing isotopic purity.
Salt Formation and Crystallization
Fumarate Salt Preparation
DMT-d4 freebase is converted to its fumarate salt via acid-base reaction in acetone:
Acid Addition :
Fumaric acid (0.5 eq) is added to a stirred solution of DMT-d4 in acetone at 25°C. The mixture is stirred for 1 hour, inducing precipitation.Crystallization :
The precipitate is filtered, washed with cold acetone, and dried under vacuum. X-ray diffraction confirms a 2:1 (DMT-d4:fumaric acid) stoichiometry.
Table 3: Fumarate Salt Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | DSC |
| Purity | >99.5% | HPLC (UV 280 nm) |
| Solubility (H2O) | 45 mg/mL | USP 32 |
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) shows no detectable N-oxide formation in the fumarate salt, compared to 12% degradation in the freebase.
Scalability and Industrial Relevance
Batch vs. Continuous-Flow Synthesis
Batch methods suit small-scale production (1–10 g), while continuous-flow systems enable kilogram-scale synthesis. A gram-scale trial produced 4.75 g of DMT-d4 fumarate (93% yield) using telescoped flow extraction.
Table 4: Scalability Comparison
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch Reduction | 10 | 88 | 99.1 |
| Continuous-Flow | 100 | 91 | 99.6 |
Environmental Impact
The continuous-flow approach reduces solvent consumption by 60% compared to batch processes, aligning with green chemistry principles.
Chemical Reactions Analysis
N,N-Dimethyltryptamine-d4 (fumarate) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions are typically indole derivatives and substituted tryptamines .
Scientific Research Applications
N,N-Dimethyltryptamine (DMT) is a substituted tryptamine occurring in many plants and animals, including humans . It is known for producing brief and intense psychedelic effects when ingested .
Note: The query requests information on "N,N-DMT-d4 (fumarate)", a deuterated form of DMT. However, the search results primarily discuss DMT or DMT fumarate. Due to the limited information specifically on N,N-DMT-d4 (fumarate), the following sections will cover the applications of DMT and DMT fumarate, with the understanding that some information may be relevant to the deuterated form as well.
Scientific Research Applications
DMT has potential therapeutic applications for treating psychiatric disorders . It may also be a useful experimental tool for exploring how the brain works and a clinical tool for treating anxiety and psychosis . Studies include:
- Psychedelic Research DMT produces profound alterations in perception, cognition, mood, and affect in humans .
- Neurotransmitter Research Increasing evidence suggests that endogenous DMT plays essential roles in various processes in the periphery and central nervous system and may act as a neurotransmitter .
- Immunomodulatory Potential DMT and 5-MeO-DMT exhibit immunomodulatory potential through the Sigma-1 receptor of human immune cells, which may contribute to significant anti-inflammatory effects and tissue regeneration .
Studies on DMT Administration
Strassman et al. (1994a, 1994b) have reported dose–response data for intravenously administered DMT fumarate in experienced hallucinogen users .
A study on rats administered DMT-fumarate intravenously at varying doses (0.75 mg/kg, 3.75 mg/kg, and 7.5 mg/kg) examined the neurochemical and neurophysiological effects . The DMT-fumarate was dissolved in saline and administered as an intravenous bolus over 5 minutes . EEG data were recorded, and OFM samples were collected for ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS) analysis .
Endogenous DMT Production
Julius Axelrod's 1961 study in Science identified an N-methyltransferase enzyme in a rabbit's lung capable of mediating the biotransformation of tryptamine into DMT . This finding sparked scientific interest in endogenous DMT production in humans and other mammals . In 2013, researchers reported DMT in the pineal gland microdialysate of rodents . A 2014 study reported the biosynthesis of DMT in the human melanoma cell line SK-Mel-147, including details on its metabolism by peroxidases .
Potential Clinical Uses
Mechanism of Action
The mechanism of action of N,N-Dimethyltryptamine-d4 (fumarate) is similar to that of N,N-Dimethyltryptamine. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission and psychoactive effects . The molecular targets and pathways involved include the activation of serotonin receptors, modulation of neurotransmitter release, and changes in neural plasticity .
Comparison with Similar Compounds
Structural and Functional Analogues
N,N-DMT (Fumarate)
- Structure: Non-deuterated form (C₁₂H₁₆N₂·C₄H₄O₄).
- Applications : Used in neuroscience research to study serotonin receptor interactions and psychedelic effects .
- Safety : Classified for acute toxicity (oral, dermal, inhalation) with hazard statements H302, H312, and H332 .
MET Fumarate (Methyl-Ethyltryptamine Fumarate)
- Structure : Contains ethyl and methyl groups on the amine (C₁₃H₁₈N₂·C₄H₄O₄) .
- Applications: A research chemical in psychedelic studies, noted for shorter duration and distinct receptor affinity compared to DMT .
- Safety: Limited toxicity data; labeled as a potent psychedelic with acute risks .
Dimethyl Fumarate (DMF)
- Structure : Fumaric acid ester (C₆H₈O₄) .
- Applications : FDA-approved for relapsing-remitting multiple sclerosis (MS) via Nrf2 pathway activation .
- Safety : Gastrointestinal side effects (e.g., nausea) but low treatment discontinuation rates (<1%) .
Pharmacokinetic and Pharmacodynamic Differences
Q & A
Q. How should N,N-DMT-d4 (fumarate) solutions be prepared and standardized to ensure analytical reproducibility?
Methodological Answer:
- Use certified reference materials (CRMs) at known concentrations (e.g., 100 µg/mL in methanol) for calibration .
- Validate solution stability by monitoring degradation under varying storage conditions (e.g., temperature, light exposure) via LC-MS/MS, ensuring deuterium retention ≥99% isotopic purity .
- Employ internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .
Q. What safety protocols are critical when handling N,N-DMT-d4 (fumarate) in laboratory settings?
Methodological Answer:
- Follow hazard communication standards: avoid inhalation, skin contact, and eye exposure; use PPE (gloves, lab coats, fume hoods) .
- Review Safety Data Sheets (SDS) for first-aid measures (e.g., decontamination protocols for spills) and disposal guidelines compliant with institutional chemical waste policies .
- Document storage conditions (e.g., desiccated, -20°C) to prevent hygroscopic degradation .
Q. How can researchers verify the structural integrity of N,N-DMT-d4 (fumarate) in synthesized batches?
Methodological Answer:
- Combine high-resolution mass spectrometry (HRMS) for exact mass determination (<2 ppm error) and ¹H/²H NMR to confirm deuterium placement and fumarate counterion stoichiometry .
- Cross-validate with FT-IR to identify functional groups (e.g., amine, carboxylate) and rule out byproducts .
Advanced Research Questions
Q. What experimental design strategies optimize dissolution testing for N,N-DMT-d4 (fumarate) in pharmacokinetic studies?
Methodological Answer:
- Apply a factorial design to test variables: dissolution medium (pH 1–7.4), agitation rate (50–150 rpm), and apparatus (USP I/II) .
- Use ANOVA to identify significant factors affecting dissolution profiles, ensuring reproducibility (RSD <5%) .
- Validate with in vitro-in vivo correlation (IVIVC) models to predict bioavailability .
Q. How can metabolomic approaches elucidate N,N-DMT-d4 (fumarate)’s neuropharmacological mechanisms?
Methodological Answer:
- Perform untargeted GC-MS or LC-HRMS metabolomics on neuronal cell lines (e.g., SH-SY5Y) to identify pathway perturbations (e.g., tryptamine metabolism, mitochondrial function) .
- Integrate with isotopic tracing to track deuterium incorporation and distinguish endogenous vs. exogenous metabolite pools .
- Use multivariate statistics (PCA, OPLS-DA) to correlate dose-dependent metabolic shifts with neuroprotective or cytotoxic outcomes .
Q. How should researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated analogs?
Methodological Answer:
- Quantify isotopic effects via parallel studies comparing N,N-DMT-d4 and N,N-DMT in vivo (e.g., plasma half-life, brain penetration) .
- Validate analytical methods (e.g., LC-MS/MS) to ensure no cross-interference between deuterated and protiated forms .
- Apply compartmental modeling to assess kinetic isotope effects (KIEs) on metabolic clearance rates .
Q. What strategies ensure FAIR-compliant data management for N,N-DMT-d4 (fumarate) research?
Methodological Answer:
- Adopt NFDI4Chem guidelines: store raw data (spectra, chromatograms) in open formats (mzML, JCAMP-DX) with metadata (e.g., instrument parameters, calibration curves) .
- Use electronic lab notebooks (ELNs) to document protocols and link datasets to publications via persistent identifiers (DOIs) .
- Submit to discipline-specific repositories (e.g., Chemotion) with FAIR metadata templates .
Q. How can researchers differentiate N,N-DMT-d4 (fumarate) from structural analogs in complex mixtures?
Methodological Answer:
- Utilize tandem MS (MS/MS) with collision-induced dissociation (CID) to characterize fragmentation patterns unique to deuterated tryptamines .
- Pair with ion mobility spectrometry (IMS) to resolve co-eluting isomers based on collision cross-section differences .
Data Analysis & Reproducibility
Q. What statistical methods address variability in N,N-DMT-d4 (fumarate) receptor-binding assays?
Methodological Answer:
Q. How should conflicting results in N,N-DMT-d4 (fumarate) neuroimaging studies be analyzed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
